2-Iodo-2'-thiomethylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

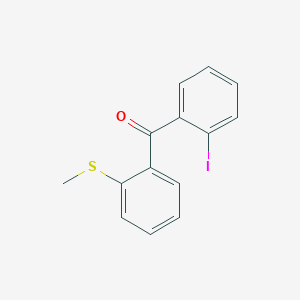

“2-Iodo-2’-thiomethylbenzophenone” is a chemical compound with the molecular formula C14H11IOS and a molecular weight of 354.21 . It is also known by its IUPAC name, (2-iodophenyl)[2-(methylsulfanyl)phenyl]methanone .

Molecular Structure Analysis

The InChI code for “2-Iodo-2’-thiomethylbenzophenone” is 1S/C14H11IOS/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 . This indicates that the compound consists of an iodophenyl group and a methylsulfanylphenyl group connected by a methanone bridge .Physical And Chemical Properties Analysis

“2-Iodo-2’-thiomethylbenzophenone” has a molecular weight of 354.21 .Applications De Recherche Scientifique

Electrophilic Cyclization in Organic Synthesis

The synthesis of functionalized heterocycles, like 2,3-dihydroselenophenes and selenophene derivatives, involves electrophilic cyclization using electrophiles such as iodine. This process, utilizing compounds like 2-Iodo-2'-thiomethylbenzophenone, is crucial in organic synthesis for producing cyclized products with high efficiency under mild conditions (Schumacher et al., 2010).

Applications in Polyvalent Iodine Chemistry

Polyvalent iodine compounds, including those related to 2-Iodo-2'-thiomethylbenzophenone, are significant in organic synthesis. Their oxidizing properties, combined with environmental friendliness and commercial availability, make them valuable for various oxidative transformations in complex organic molecules (Zhdankin & Stang, 2008).

Dearomatization of Phenols and Anilines

In the field of synthetic chemistry, the treatment of phenols and anilines with λ3- and λ5-iodane compounds, related to 2-Iodo-2'-thiomethylbenzophenone, leads to regioselective dearomatization. This methodology is crucial for producing ortho-quinol imines and cyclohexa-2,4-dienone derivatives (Quideau et al., 2005).

Chemoselectivity in Ruthenium-Catalyzed Cyclization

Ruthenium-catalyzed cyclization, utilizing compounds like 2-Iodo-2'-thiomethylbenzophenone, demonstrates solvent-dependent chemoselectivity. This process is important for efficiently producing diverse chemical structures under varying conditions (Lin et al., 2005).

Formation of N-Heterocyclic Carbenes

2-Iodo-2'-thiomethylbenzophenone-related compounds are involved in the formation of N-heterocyclic carbenes through tautomerization of mesomeric betaines. This process is significant for creating cyclic boron adducts and palladium complexes, which are valuable in organic and medicinal chemistry (Liu et al., 2016).

Propriétés

IUPAC Name |

(2-iodophenyl)-(2-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IOS/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVCOGDUTRTLLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641534 |

Source

|

| Record name | (2-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-2'-thiomethylbenzophenone | |

CAS RN |

890098-51-8 |

Source

|

| Record name | (2-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323886.png)

![trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323889.png)

![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323891.png)

![trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323892.png)

![trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323897.png)

![trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323898.png)

![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323900.png)

![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323901.png)

![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323902.png)

![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323903.png)

![cis-4-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323906.png)

![cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323907.png)

![cis-4-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323908.png)

![cis-4-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323909.png)